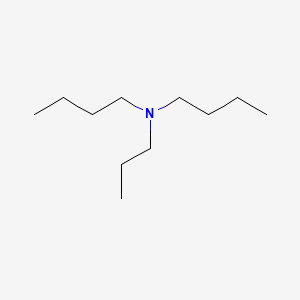![molecular formula C14H12BrFO2 B13745748 1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene is an organic compound with the molecular formula C14H12BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and methoxyphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing for the formation of various derivatives. The methoxyphenoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with a different substitution pattern.
1-Bromo-4-fluorobenzene: Lacks the methoxyphenoxy group, making it less complex.
4-Bromo-2-fluoroanisole: Contains a methoxy group but differs in the position of the fluorine atom.
Uniqueness
1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene is unique due to the presence of both bromine and fluorine atoms, along with the methoxyphenoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C14H12BrFO2 |
|---|---|
Poids moléculaire |
311.15 g/mol |
Nom IUPAC |
1-bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-12-3-5-13(6-4-12)18-9-10-8-11(16)2-7-14(10)15/h2-8H,9H2,1H3 |
Clé InChI |
UGTZJBKBVCFJKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


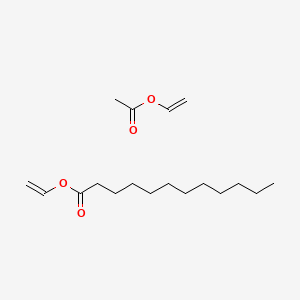
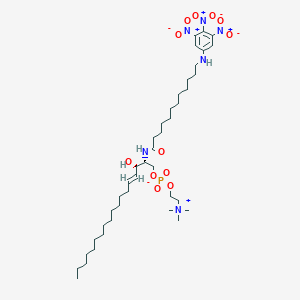

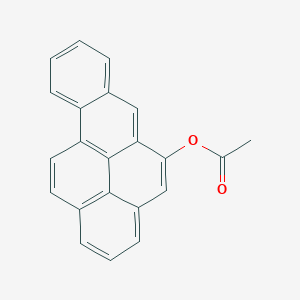
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
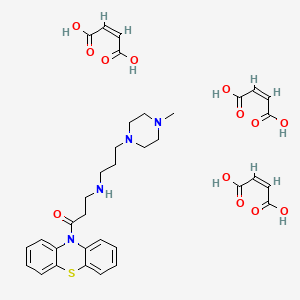
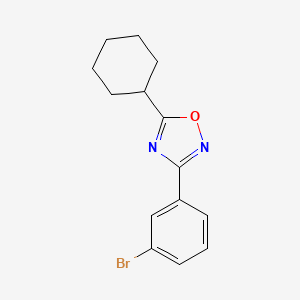
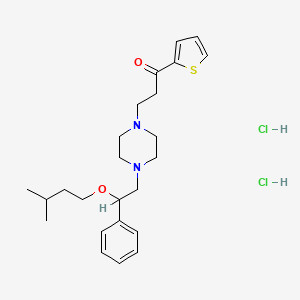
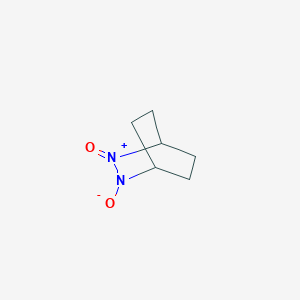

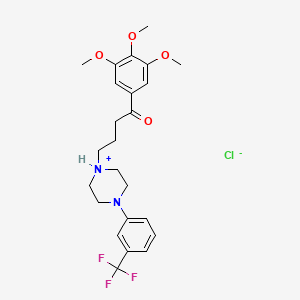
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
